(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate
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Overview
Description
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-amino-1-hydroxypropan-2-yl)phenylacetic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Chiral Resolution: The chiral center is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors for the esterification process to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to selectively produce the (S)-enantiomer during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl structure.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with an amino and hydroxy group.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-[4-[(2S)-2-amino-1-hydroxypropan-2-yl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(13,8-14)10-5-3-9(4-6-10)7-11(15)16-2/h3-6,14H,7-8,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
YBHZTRXBRGTJDV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](CO)(C1=CC=C(C=C1)CC(=O)OC)N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)CC(=O)OC)N |
Origin of Product |
United States |
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